molecular formula C47H74N10O14S B12290090 GP100 Imdqvpfsv

GP100 Imdqvpfsv

Cat. No.: B12290090
M. Wt: 1035.2 g/mol
InChI Key: BDQMCYCLZBSYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GP100 Imdqvpfsv is a peptide derived from the glycoprotein 100 (gp100), which is a melanocyte-specific type I transmembrane glycoprotein. This peptide is recognized by human CD8 T cells and is used in the analysis of individual antigen-specific T cells. The gp100 protein plays a crucial role in the structural organization of melanosomes, the organelles responsible for melanin production in melanocytes .

Preparation Methods

The synthesis of GP100 Imdqvpfsv involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 90% . Industrial production methods also follow similar protocols, ensuring high purity and consistency for research and clinical applications .

Chemical Reactions Analysis

GP100 Imdqvpfsv undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s methionine residues, affecting its biological activity.

    Reduction: Reduction reactions can be used to break disulfide bonds within the peptide, altering its structure.

    Substitution: Amino acid substitution can be employed to create peptide analogs with improved stability or activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions . The major products formed from these reactions are modified peptides with altered biological properties.

Scientific Research Applications

GP100 Imdqvpfsv has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of GP100 Imdqvpfsv involves its recognition by CD8 T cells. The peptide binds to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells, forming a peptide-MHC complex. This complex is then recognized by the T-cell receptor (TCR) on CD8 T cells, leading to the activation and proliferation of these T cells. The activated T cells can then target and kill melanoma cells expressing the gp100 antigen .

Comparison with Similar Compounds

GP100 Imdqvpfsv is unique due to its specific sequence and its role in melanoma immunotherapy. Similar compounds include:

These compounds share similar applications in cancer research but differ in their specific sequences and target antigens.

Properties

IUPAC Name

2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74N10O14S/c1-8-26(6)36(49)45(68)51-29(18-20-72-7)39(62)52-31(22-35(60)61)42(65)50-28(16-17-34(48)59)40(63)55-37(24(2)3)46(69)57-19-12-15-33(57)44(67)53-30(21-27-13-10-9-11-14-27)41(64)54-32(23-58)43(66)56-38(25(4)5)47(70)71/h9-11,13-14,24-26,28-33,36-38,58H,8,12,15-23,49H2,1-7H3,(H2,48,59)(H,50,65)(H,51,68)(H,52,62)(H,53,67)(H,54,64)(H,55,63)(H,56,66)(H,60,61)(H,70,71)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQMCYCLZBSYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74N10O14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1035.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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